N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Beschreibung
Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry
Quinazolinones, oxidized derivatives of quinazolines, have been integral to drug development since the isolation of febrifugine from Dichroa febrifuga in 1949. Early research focused on their antimalarial properties, but structural modifications revealed broader therapeutic potential. By the 1980s, synthetic quinazolinones like methaqualone (a sedative-hypnotic) dominated clinical use, though safety concerns limited their longevity.
The 21st century marked a resurgence in quinazolinone research, driven by their versatility in targeting enzymes and receptors. Gefitinib and erlotinib, EGFR tyrosine kinase inhibitors approved for non-small cell lung cancer, demonstrated the scaffold’s applicability in oncology. Concurrently, antimicrobial studies highlighted quinazolinones’ efficacy against multidrug-resistant Staphylococcus aureus through DNA gyrase inhibition. Modern synthetic techniques, such as nanoparticle-mediated delivery (e.g., 16-CuONPs-CNPs in PMC7211327), have further enhanced bioavailability and target specificity.
Eigenschaften
Molekularformel |
C26H25N3O3S |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-4-32-20-14-12-19(13-15-20)29-25(31)21-10-5-6-11-22(21)27-26(29)33-16-23(30)28-24-17(2)8-7-9-18(24)3/h5-15H,4,16H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
QJYVYGMIXFASEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C26H25N3O3S
- Molecular Weight : 459.56 g/mol
- CAS Number : 499125-26-7
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. The quinazoline moiety is known for its ability to interact with various protein targets, potentially leading to apoptosis in malignant cells.
Biological Activity Overview
-
Anticancer Activity :
- In vitro Studies : Research indicates that N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide demonstrates significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Mechanism : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
-
Antimicrobial Activity :
- Preliminary studies have suggested that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study conducted on human breast cancer cells demonstrated that treatment with N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
-
Case Study 2: Antimicrobial Testing
- In a laboratory setting, the compound was tested against various bacterial strains. The results indicated effective inhibition of growth for both Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development as an antimicrobial agent.
Data Summary Table
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 - 20 | Induces apoptosis via caspase activation |
| Anticancer | A549 (Lung Cancer) | 15 - 25 | Cell cycle arrest at G2/M phase |
| Antimicrobial | Staphylococcus aureus | 31.25 | Inhibits bacterial cell wall synthesis |
| Antimicrobial | Escherichia coli | 62.5 | Disrupts bacterial membrane integrity |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound ’s 4-ethoxyphenyl group offers a balance of lipophilicity and steric bulk, distinct from the electron-withdrawing chloro substituent in its kinase-inhibiting analog .
- The indole-containing oxadiazole analog (Table 1, Row 2) exhibits UV absorbance at 270–290 nm due to the indole’s conjugated system, differing from the quinazolinone-based compounds .
- The quinoline-quinazolinone hybrid (Table 1, Row 4) demonstrates enhanced π-stacking capacity, which correlates with its α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) .
Pharmacological Activity
Table 2: Activity Profiles of Selected Compounds
Key Observations :
- The target compound’s ethoxy group may improve selectivity for cancer cells over normal tissues, a hypothesis supported by comparative molecular docking studies .
Physicochemical Properties
Table 3: Physicochemical Data
(*Predicted based on structural analogs)
Q & A
Q. How can researchers optimize the multi-step synthesis of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Maintain precise thermal conditions (e.g., 0–5°C for exothermic steps, reflux for cyclization) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfanyl group, while ethanol/water mixtures aid in intermediate purification .
- Catalysts : Use APS (ammonium persulfate) for radical-initiated copolymerization steps, as demonstrated in analogous polycationic syntheses .
- Purification : Employ flash chromatography or recrystallization to isolate intermediates, followed by HPLC for final purity validation (>98%) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the ethoxyphenyl and quinazolinone moieties (e.g., δ 10.33 ppm for amide protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (e.g., m/z = 299.34 [M+H]+ in analogous compounds) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Light Exposure : Perform ICH-compliant photostability tests using UV/visible light (320–400 nm) and analyze changes via UV-Vis spectroscopy .
- pH Sensitivity : Test solubility and stability in buffers (pH 1–13) to identify hydrolytic degradation pathways .
Advanced Research Questions
Q. What computational and experimental strategies can elucidate the reaction mechanism of the sulfanyl-acetamide coupling step?
- Methodological Answer :
- DFT Calculations : Model transition states for sulfide bond formation using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .
- Isotopic Labeling : Track sulfur incorporation via S-labeled reagents and analyze intermediates using LC-MS .
- Kinetic Studies : Use stopped-flow NMR to monitor real-time reaction kinetics under varying temperatures .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modulation : Replace the ethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) based on substituent effects .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) across modified derivatives to correlate substituents with activity .
Q. What advanced methodologies enable the integration of flow chemistry for scalable synthesis?
- Methodological Answer :
- Microreactor Design : Optimize residence time (2–5 min) and pressure (1–3 bar) for continuous-flow oxidation steps, as validated in diphenyldiazomethane syntheses .
- DoE (Design of Experiments) : Apply factorial design to screen variables (e.g., reagent stoichiometry, flow rate) and maximize yield .
- In-Line Analytics : Use FTIR or Raman probes for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
